N-(4-fluorophenyl)-2-((4-(2-methoxyphenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

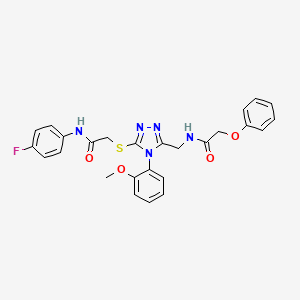

N-(4-fluorophenyl)-2-((4-(2-methoxyphenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a 1,2,4-triazole derivative characterized by a structurally complex scaffold. The molecule features:

- A 1,2,4-triazole core substituted at position 4 with a 2-methoxyphenyl group.

- A thioether linkage at position 3, connecting the triazole to an acetamide moiety.

- A phenoxyacetamido methyl group at position 5 of the triazole, introducing a branched alkyl chain with aromatic and amide functionalities.

- A 4-fluorophenyl group on the acetamide nitrogen, contributing to electronic and steric properties.

Its design aligns with trends in medicinal chemistry, where 1,2,4-triazoles are leveraged for their metabolic stability and hydrogen-bonding capabilities .

Properties

IUPAC Name |

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN5O4S/c1-35-22-10-6-5-9-21(22)32-23(15-28-24(33)16-36-20-7-3-2-4-8-20)30-31-26(32)37-17-25(34)29-19-13-11-18(27)12-14-19/h2-14H,15-17H2,1H3,(H,28,33)(H,29,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPJQKBRXNETTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-((4-(2-methoxyphenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.

Attachment of the Methoxyphenyl Group: This step involves the use of methoxy-substituted benzene derivatives in electrophilic aromatic substitution reactions.

Formation of the Phenoxyacetamido Group: This group is typically introduced through amide bond formation reactions using phenoxyacetic acid derivatives and amines.

Thioether Formation: The final step involves the formation of the thioether linkage, which can be achieved through nucleophilic substitution reactions involving thiol compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(4-fluorophenyl)-2-((4-(2-methoxyphenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The triazole ring and other functional groups may play a role in binding to these targets, leading to biological effects such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Substituents at Position 4 of the Triazole

- Target Compound : 2-Methoxyphenyl group.

- Comparators: Compound [10–15] (): Substituents include 2,4-difluorophenyl and sulfonyl-linked aryl groups (e.g., 4-(4-X-phenylsulfonyl)phenyl). 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide (): Allyl and thiophene substituents introduce conjugated π-systems, which may improve binding to aromatic protein pockets .

Substituents at Position 5 of the Triazole

- Target Compound: (2-Phenoxyacetamido)methyl group, combining a phenoxy ether and acetamide.

- N-(3-chloro-4-fluorophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (): Pyridinyl substituents introduce basic nitrogen atoms, enhancing solubility in polar solvents .

Modifications in the Acetamide Moiety

Aryl Groups on the Acetamide Nitrogen

- Target Compound : 4-Fluorophenyl group.

- N-(2-trifluoromethylphenyl)acetamide (): Trifluoromethyl groups enhance lipophilicity and resistance to oxidative metabolism .

Thioether Linkage vs. Sulfonyl/Sulfinyl Groups

- Target Compound : Thioether (C–S–C) linkage.

- Comparators :

- Sulfonyl-containing triazoles () : Sulfonyl (SO₂) groups increase polarity and may improve water solubility but reduce membrane permeability .

- N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () : Thiadiazole cores replace triazoles, altering ring strain and electronic properties .

Spectroscopic Confirmation

Biological Activity

N-(4-fluorophenyl)-2-((4-(2-methoxyphenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

- Molecular Formula: C23H23FN2O5S

- Molecular Weight: 458.5 g/mol

The compound features a triazole ring, which is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties .

Pharmacological Profile

1. Antifungal Activity:

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antifungal properties. The triazole ring acts as an inhibitor of fungal cytochrome P450 enzymes, thereby disrupting ergosterol synthesis, a critical component of fungal cell membranes .

2. Antibacterial Activity:

The antibacterial efficacy of triazole derivatives has been documented extensively. Studies show that modifications to the triazole structure can enhance activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated potency exceeding that of standard antibiotics like ampicillin .

3. Anticancer Potential:

this compound has been explored for its anticancer properties. The incorporation of specific substituents on the triazole ring can lead to increased cytotoxicity against various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis and inhibit cell proliferation through multiple pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. The following table summarizes key structural features and their associated biological activities:

| Structural Feature | Activity | Notes |

|---|---|---|

| Triazole Ring | Antifungal, Antibacterial | Essential for enzyme inhibition in fungi and bacteria |

| Fluorophenyl Group | Enhanced lipophilicity | Improves membrane permeability |

| Methoxyphenyl Substituent | Increased anticancer activity | Modulates interactions with cellular targets |

| Thioacetamide Linkage | Potential for enhanced bioactivity | May influence metabolic stability |

Case Studies

Several studies have investigated the biological activity of similar compounds with modifications to the triazole scaffold:

- Antifungal Study: A recent investigation into a series of 1,2,4-triazoles showed promising results against Candida albicans, with minimum inhibitory concentrations (MICs) significantly lower than traditional antifungals .

- Antibacterial Efficacy: In vitro tests demonstrated that derivatives with a thioether linkage exhibited superior activity against drug-resistant strains of Staphylococcus aureus, suggesting potential as novel therapeutic agents .

- Cancer Cell Line Testing: A study evaluated the cytotoxic effects of triazole derivatives on breast cancer cell lines (MCF-7). Results indicated that specific modifications led to IC50 values significantly lower than those observed for existing chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.